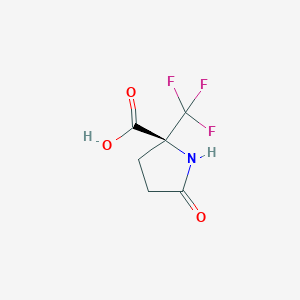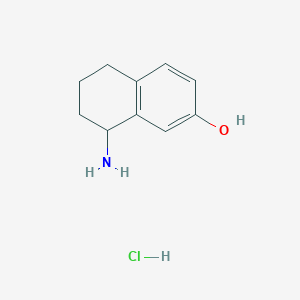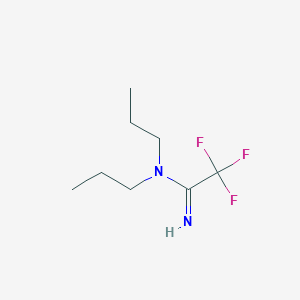
2,2,2-Trifluoro-N,N-dipropylacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N,N-dipropylacetimidamide is a chemical compound with the molecular formula C8H15F3N2. It is known for its unique properties due to the presence of trifluoromethyl and dipropyl groups. This compound is used in various scientific research applications and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N,N-dipropylacetimidamide typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with dipropylamine. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from affecting the reaction. The reaction mixture is usually cooled to low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N,N-dipropylacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of trifluoroacetimidamide oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted trifluoroacetimidamides.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N,N-dipropylacetimidamide is used in various scientific research fields:
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2,2-Trifluoro-N,N-dipropylacetimidamide exerts its effects involves the interaction of its trifluoromethyl group with molecular targets. This interaction can lead to the inhibition of specific enzymes or alteration of protein functions. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-N,N-dimethylacetamide: Similar in structure but with dimethyl groups instead of dipropyl.
2,2,2-Trifluoro-N,N-diethylacetamide: Contains diethyl groups instead of dipropyl.
2,2,2-Trifluoro-N,N-dibutylacetamide: Contains dibutyl groups instead of dipropyl.
Uniqueness
2,2,2-Trifluoro-N,N-dipropylacetimidamide is unique due to its specific combination of trifluoromethyl and dipropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly useful in applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H15F3N2 |
|---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N,N-dipropylethanimidamide |
InChI |
InChI=1S/C8H15F3N2/c1-3-5-13(6-4-2)7(12)8(9,10)11/h12H,3-6H2,1-2H3 |
InChI-Schlüssel |
CUURDSIAJZLHEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Boronic acid, [(S)-(acetylamino)phenylmethyl]-](/img/structure/B11902562.png)
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11902566.png)
![(4R)-4-aminospiro[2.4]heptane-1,4-dicarboxylic Acid](/img/structure/B11902571.png)
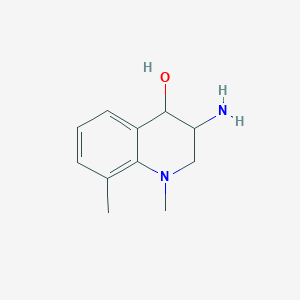
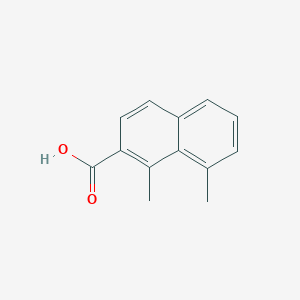

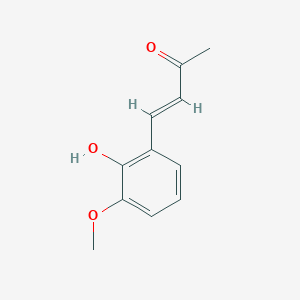
![2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol](/img/structure/B11902608.png)
![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B11902616.png)
